Disodium 1,5-naphthalenedisulfonate
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Overview
Description
Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2 . It is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with two sulfonate groups attached at the 1 and 5 positions . The compound has a molecular weight of 332.261 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 1.704g/cm3 . The compound is soluble in water, with a solubility of 113.4g/L at 20°C .Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis of Derivatives : It's used as a precursor in the synthesis of 1-Naphthol-5-Sulfonic Acid, demonstrating its utility in chemical production processes (Wen, 2001).
Environmental and Analytical Applications
- Seawater Polyaromatic Hydrocarbons Sensor Calibration : Disodium 1,5-naphthalenedisulfonate has been utilized to calibrate sensors for detecting polyaromatic hydrocarbons in seawater, offering advantages like higher solubility, better stability, and lower toxicity (Zhang et al., 2021).
- Industrial Effluent Analysis : It plays a role in the analysis of industrial effluents, particularly in solid-phase extraction procedures for detecting sulfonates (Alonso, Castillo, & Barceló, 1999).
Material Science and Catalysis
- Photocatalytic Degradation : Studies on its photocatalytic degradation on titanium dioxide have been conducted, revealing insights into the degradation pathways of sulfonates (Szabó-Bárdos et al., 2008).
- Catalytic Properties in MOFs : this compound has been used in the creation of metal-organic frameworks (MOFs) with scandium and yttrium, which act as bifunctional heterogeneous catalysts (Perles et al., 2009).
Biochemistry and Medicine
- Antimicrobial Properties : Its derivatives have been explored for antimicrobial properties, enhancing our understanding of bioactive compounds (Kurtoglu et al., 2008).
Crystallography and Structural Analysis
- Crystal Structure Studies : Research has been conducted on the crystal structure of various complexes involving this compound, contributing to the field of crystallography and materials science (Guan Le, 2014).
Safety and Hazards
Disodium 1,5-naphthalenedisulfonate may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Disodium 1,5-naphthalenedisulfonate, also known as 1,5-Naphthalenedisulfonic acid disodium salt, is primarily used as a dye intermediate . .
Mode of Action
It’s known to be used in the synthesis of Levobunolol Hydrochloride
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of other compounds
Result of Action
It’s known that the compound is used in the synthesis of Levobunolol Hydrochloride
Action Environment
It’s known that the compound is hygroscopic and exists in the form of hydrates , which suggests that environmental factors such as humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that it can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is known that it can have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Disodium 1,5-naphthalenedisulfonate can be achieved through sulfonation reaction of 1,5-naphthalenedisulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1,5-naphthalenedisulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Dissolve 1,5-naphthalenedisulfonic acid in sulfuric acid", "2. Add sulfuric acid dropwise to the mixture while stirring continuously", "3. Heat the mixture at 80-90°C for 4-6 hours", "4. Cool the mixture to room temperature and slowly add sodium hydroxide solution while stirring", "5. Adjust the pH to 7-8 using sodium hydroxide solution", "6. Filter the resulting precipitate and wash with water", "7. Dry the product under vacuum at 60-70°C", "8. Dissolve the product in water and adjust the pH to 7-8 using sodium hydroxide solution", "9. Filter the solution and dry the resulting crystals under vacuum" ] } | |
CAS No. |
1655-29-4 |
Molecular Formula |
C10H8NaO6S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI Key |
TZULFQJPQZXEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
1655-29-4 | |
physical_description |
DryPowde |
Related CAS |
14455-34-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium 1,5-naphthalenedisulfonate interact with cyclodextrins, and what are the implications of this interaction?
A1: Research shows that this compound can form inclusion complexes with modified β-cyclodextrins. These modified cyclodextrins, specifically those functionalized with cholic acid or deoxycholic acid, demonstrate enhanced molecular binding ability and selectivity compared to unmodified β-cyclodextrin []. The interaction mode depends on the specific structure of the cyclodextrin derivative. For instance, cholic acid-modified β-cyclodextrin exhibits a competitive inclusion mode, while deoxycholic acid-modified β-cyclodextrin displays an induced-fit inclusion mode []. This difference in binding modes, driven by the size and shape compatibility between the host cyclodextrin and the guest this compound, leads to varying binding affinities and selectivity profiles [].
Q2: Can you describe a specific example of this compound's role in forming a metal complex and its structural characterization?
A2: this compound acts as a counterion in the formation of a novel mononuclear nickel(II) complex. The complex, with the formula {[Ni(phen)(H2O)4]·(1,5-nds)·H2O} (where phen = 1,10-phenanthroline and 1,5-nds = 1,5-naphthalenedisulfonate anion), has been synthesized and characterized []. Single-crystal X-ray diffraction analysis revealed that the nickel(II) ion coordinates with four water molecules and a 1,10-phenanthroline molecule in an octahedral configuration. The 1,5-naphthalenedisulfonate anion plays a crucial role in balancing the charges within the complex [].
Q3: What makes this compound a suitable alternative to polyaromatic hydrocarbons in specific applications?
A3: this compound is suggested as a potential substitute for polyaromatic hydrocarbon standard substances in calibrating seawater polyaromatic hydrocarbon sensors []. This is attributed to its superior solubility in seawater, enhanced stability under the detection wavelengths used for polyaromatic hydrocarbons, and lower toxicity to marine organisms compared to standard polyaromatic hydrocarbons []. Utilizing this compound as a calibrant can potentially simplify calibration procedures while maintaining the sensor's accuracy and precision in quantifying polyaromatic hydrocarbons in seawater [].
Q4: Are there any computational studies investigating the interactions of this compound with macrocycles?
A4: Yes, studies have explored the interactions between this compound and a cationic water-soluble pillar[6]arene using various techniques, including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, fluorescence spectroscopy, and transmission electron microscopy []. These investigations unveiled a unique complexation model where the pillar[6]arene binds with two molecules of this compound []. This non-classical 1:2 binding stoichiometry highlights the potential for discovering novel host-guest systems involving this compound and macrocyclic molecules.
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